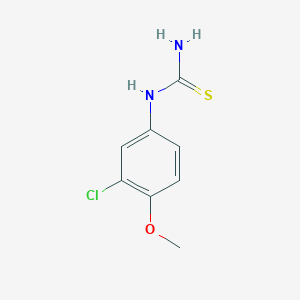

(3-Chloro-4-methoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTRNWGJVKXGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85965-73-7 | |

| Record name | (3-chloro-4-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization of 3 Chloro 4 Methoxyphenyl Thiourea and Its Analogues

Spectroscopic Analysis for Molecular Characterization

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the connectivity of atoms, their chemical environment, functional groups, and electronic systems.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Chloro-4-methoxyphenyl)thiourea is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C2. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, typically around 3.8 ppm. The protons on the nitrogen atoms of the thiourea (B124793) moiety (-NH and -NH₂) are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. For example, in analogous aryl thioureas, the -NH proton signal often appears downfield, around 9.7 ppm, due to its attachment to the aromatic ring and involvement in potential hydrogen bonding. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH (Thiourea) | ~9.7 | Broad Singlet | Attached to the aromatic ring. |

| -NH₂ (Thiourea) | ~7.5-8.0 | Broad Singlet | Exchangeable with D₂O. |

| Ar-H (C2-H) | ~7.6 | Doublet | |

| Ar-H (C6-H) | ~7.3 | Doublet of Doublets | |

| Ar-H (C5-H) | ~7.1 | Doublet | |

| -OCH₃ (Methoxy) | ~3.8 | Singlet | |

| Data inferred from studies on analogous compounds like 1-(p-Anisyl)thiourea and 1-(p-Chlorophenyl)thiourea. rsc.orgrsc.org |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal is typically that of the thiocarbonyl (C=S) carbon, which for aryl thioureas is observed in the range of δ 180-182 ppm. rsc.orgtubitak.gov.tr The aromatic carbons would appear between δ 110 and 155 ppm. The carbon attached to the methoxy group (C4) is expected to be significantly deshielded, while the carbon bearing the chlorine atom (C3) will also show a characteristic shift. The methoxy carbon itself will produce a signal around δ 56 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (Thiourea) | ~181.5 | Thiocarbonyl carbon. |

| C4 (Ar, C-O) | ~154 | Attached to the methoxy group. |

| C1 (Ar, C-N) | ~132 | Attached to the thiourea nitrogen. |

| C2 (Ar, C-H) | ~124 | |

| C3 (Ar, C-Cl) | ~122 | Attached to chlorine. |

| C5 (Ar, C-H) | ~113 | |

| C6 (Ar, C-H) | ~120 | |

| -OCH₃ (Methoxy) | ~56.1 | Methoxy carbon. |

| Data inferred from studies on analogous compounds like 1-(p-Anisyl)thiourea and 1-(3,4-Dichlorophenyl)thiourea. rsc.orgrsc.org |

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the thiourea group are typically observed as multiple bands in the 3100-3400 cm⁻¹ region. rsc.org Aromatic C-H stretching appears just above 3000 cm⁻¹. The region between 1500 and 1620 cm⁻¹ is dominated by aromatic C=C stretching and N-H bending vibrations. The asymmetric stretching of the C-O-C ether linkage is expected around 1250 cm⁻¹, while the C=S stretching vibration, a key marker for thioureas, can be found in a broader range of 1000-1300 cm⁻¹, often coupled with other vibrations. globalresearchonline.net The C-Cl stretching vibration is typically observed in the fingerprint region, around 700-800 cm⁻¹. globalresearchonline.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations, such as the aromatic ring breathing mode (~1000 cm⁻¹), often give strong signals. orientjchem.org The C=S stretching vibration is also Raman active. In situ Raman monitoring has been effectively used to track the formation of thioureas during synthesis. beilstein-journals.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| N-H Stretching | 3100 - 3400 | IR, Raman |

| Aromatic C-H Stretching | 3000 - 3100 | IR, Raman |

| N-H Bending / C=C Stretching | 1500 - 1620 | IR, Raman |

| Asymmetric C-O-C Stretching | ~1250 | IR |

| C=S Stretching | 1000 - 1300 | IR, Raman |

| Aromatic Ring Breathing | ~1000 | Raman |

| C-Cl Stretching | 700 - 800 | IR |

| Data inferred from studies on substituted phenylthioureas. rsc.orgglobalresearchonline.netorientjchem.orgmdpi.com |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorptions characteristic of the substituted phenyl and thiourea chromophores. Typically, aromatic systems exhibit intense absorptions below 300 nm corresponding to π → π* transitions. The thiocarbonyl group (C=S) also possesses a lower energy n → π* transition, which may appear as a weaker shoulder at longer wavelengths. Studies on similar compounds show that solubility profiles can be effectively quantified using UV-Vis spectroscopy.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition | Predicted λₘₐₓ (nm) | Chromophore |

| π → π | ~250-280 | Substituted Benzene Ring |

| n → π | ~300-340 | Thiocarbonyl (C=S) |

| Data inferred from studies on substituted phenylthioureas. globalresearchonline.net |

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable information about the compound's structure through analysis of its fragmentation patterns. For this compound (C₈H₉ClN₂OS), the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern (approx. 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine atom. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. mdpi.com Common fragmentation pathways for aryl thioureas involve cleavage of the C-N bond, leading to fragments corresponding to the substituted phenylisothiocyanate ion or the substituted aniline (B41778) ion. tubitak.gov.tr

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Fragment | Notes |

| 216/218 | [C₈H₉ClN₂OS]⁺ | Molecular Ion Peak ([M]⁺) |

| 199/201 | [C₈H₈ClNOS]⁺ | Loss of NH |

| 157/159 | [C₇H₆ClNO]⁺ | 3-Chloro-4-methoxyaniline (B1194202) fragment |

| 183/185 | [C₇H₆ClNOS]⁺ | 3-Chloro-4-methoxyphenylisothiocyanate fragment |

| Data inferred from the structure and general fragmentation patterns of aryl thioureas. tubitak.gov.trmdpi.com |

X-ray Crystallographic Studies

While spectroscopic methods define the connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. Based on studies of closely related analogues, such as N-acyl and N-aryl thioureas, several structural features can be predicted. eurjchem.comnih.gov

Table 6: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature | Notes |

| Crystal System | Monoclinic or Triclinic | Common for this class of compounds. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| Key Bond Length (C=S) | ~1.67 Å | Typical for thiourea derivatives. |

| Key Bond Length (Cₐᵣ-N) | ~1.42 Å | |

| Molecular Conformation | Planar thiourea core with a twisted phenyl ring. | |

| Hydrogen Bonding | Strong intermolecular N-H···S hydrogen bonds forming dimers (R²₂(8) motif). | The primary interaction governing crystal packing. |

| Data inferred from crystallographic studies of analogous aryl thiourea derivatives. mdpi.comeurjchem.comnih.gov |

Analysis of Intramolecular Hydrogen Bonding Interactions

For instance, in N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, a strong intramolecular N-H···O hydrogen bond leads to the formation of a stable S(6) pseudo-ring. eurjchem.com Similarly, in N-(3-chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, an intramolecular N—H⋯O hydrogen bond is a key feature of its molecular structure. nih.govresearchgate.net This type of intramolecular interaction is a common motif in 1-(acyl/aroyl)-3-(mono-substituted) thiourea derivatives, promoting a planar 'S-shape' conformation where the C=O and C=S double bonds are oriented in opposite directions. conicet.gov.ar The stability endowed by this hydrogen bond is a determining factor in the preferred conformation of these molecules in the crystalline state. conicet.gov.aracs.org

In some analogues, such as N-2-(4,6-lutidyl)-N'-chlorophenylthioureas, intramolecular hydrogen bonding occurs between an N-H group and the nitrogen atom of the pyridine (B92270) ring. washington.edu The presence of substituents can also lead to more complex, bifurcated intramolecular hydrogen bonds. washington.edu The planarity or non-planarity of the central thiourea moiety is often a direct consequence of these intramolecular forces. For example, the thiourea group in 1-(2-Furoyl)-3-phenylthiourea is nearly planar and stabilized by an intramolecular N–H···O hydrogen bond. conicet.gov.ar

Investigation of Intermolecular Hydrogen Bonding Networks and Supramolecular Architecture

A prevalent intermolecular interaction in thiourea derivatives is the N–H···S hydrogen bond, which often leads to the formation of dimeric structures. akademisains.gov.myscispace.com For example, in many thiourea compounds, molecules form centrosymmetric dimers through a pair of N–H···S hydrogen bonds, creating an R2(2)(8) ring motif. scispace.comresearchgate.netscispace.com

In addition to N–H···S interactions, other types of hydrogen bonds, such as N–H···O, C–H···O, C–H···S, and C–H···Cl, play significant roles in the crystal packing. eurjchem.comnih.govresearchgate.netakademisains.gov.my For example, in N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, molecules are linked by N-H···O, N-H···S, and C-H···O intermolecular hydrogen bonds, forming one-dimensional chains with R2(2)(8) and R2(2)(12) ring motifs. eurjchem.com The presence of different functional groups on the phenyl ring can introduce additional hydrogen bonding possibilities, leading to more complex three-dimensional networks. researchgate.netnih.gov

The interplay of these various intermolecular forces results in diverse supramolecular architectures, including linear chains, helical structures, and layered arrangements. acs.orgscispace.com The specific nature and geometry of these hydrogen bonding networks are crucial for understanding the crystal engineering principles of this class of compounds.

Conformational Analysis and Dihedral Angle Investigations

The three-dimensional structure of this compound and its analogues is defined by the rotational freedom around several key single bonds. Conformational analysis, therefore, focuses on the dihedral angles that describe the relative orientations of the different molecular fragments.

A critical aspect is the conformation of the central thiourea moiety. In many 1-(acyl/aroyl)-3-(mono-substituted) thioureas, a planar "S-shape" conformation is preferred, stabilized by an intramolecular hydrogen bond. conicet.gov.ar This planarity, however, can be distorted depending on the nature of the substituents. The dihedral angles between the phenyl ring(s) and the thiourea core are particularly informative. For instance, in 1-(2-Furoyl)-3-phenylthiourea, the thiourea group makes a dihedral angle of 43.8(5)° with the furoyl group, while the benzene ring is inclined by 24.3(4)°. conicet.gov.ar In N-(3-chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and forms dihedral angles of 2.47 (7)° and 17.76 (6)° with the terminal benzene rings. nih.gov

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions within a crystal structure. By mapping properties such as dnorm, shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the close contacts between neighboring molecules can be obtained. conicet.gov.arakademisains.gov.my

Commonly observed interactions for this class of compounds include H···H, C···H, O···H, and S···H contacts. conicet.gov.arakademisains.gov.my In many cases, H···H interactions are the most significant, reflecting the high proportion of hydrogen atoms on the molecular surface. conicet.gov.arnih.gov The characteristic spikes in the fingerprint plot for O···H and S···H interactions correspond to the N–H···O and N–H···S hydrogen bonds, respectively. conicet.gov.arakademisains.gov.my

Furthermore, Hirshfeld analysis can identify weaker interactions, such as C–H···π and π–π stacking interactions, which also contribute to the stability of the crystal structure. akademisains.gov.mynih.govresearchgate.net The shape index and curvedness plots are particularly useful for identifying π–π stacking, which appears as characteristic red and blue triangular patterns. conicet.gov.arnih.gov The quantitative data obtained from Hirshfeld surface analysis allows for a detailed comparison of the packing motifs in different analogues and polymorphs.

Table of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Selected Thiourea Analogues

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | S···H/H···S (%) | Other Contacts (%) | Reference |

| 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea | Major | Significant | Significant | - | Cl···H, C–H···π, π···π | akademisains.gov.my |

| 1-(2-Furoyl)-3-phenylthiourea | Major | Significant | Significant | Significant | C–H···C, π–π | conicet.gov.ar |

| (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | 27.5 | Significant | - | - | C···C (π–π stacking) 13.7% | nih.gov |

Computational and Theoretical Investigations of 3 Chloro 4 Methoxyphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecular properties. For (3-Chloro-4-methoxyphenyl)thiourea, these calculations are primarily based on Density Functional Theory (DFT), which has proven to be a reliable and efficient method for studying molecules of this size and complexity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. The B3LYP functional with a 6-311G(d,p) basis set is a common level of theory for such calculations on thiourea (B124793) derivatives. researchgate.net

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in similar thiourea derivatives, the C=S and C=O bond lengths are typically around 1.678 Å and 1.227 Å, respectively, at the B3LYP/6-311++G(d,p) level of theory, indicating double-bond character. conicet.gov.ar The C-N bond lengths are often shorter than a typical single C-N bond, suggesting some degree of electron delocalization. conicet.gov.ar

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=S | 1.6750 | |

| C-N (thioamide) | 1.3669 - 1.4137 | |

| C-Cl | 1.742 - 1.7448 | |

| C-O | ~1.36 | |

| C-C-C (phenyl ring) | ~120 | |

| C-N-C | ~125 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Molecular Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For many thiourea derivatives, the HOMO-LUMO energy gap is a key indicator of their bioactivity. For example, a study on 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea reported a HOMO-LUMO energy gap of 3.5307 eV. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Mulliken Population Analysis and Molecular Electrostatic Potential (MEP) Mapping

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, which helps in understanding the distribution of electrons. This analysis provides insights into the electrostatic interactions and the reactivity of different atomic sites. In thiourea derivatives, the nitrogen, oxygen, and sulfur atoms typically exhibit negative Mulliken charges, indicating they are electron-rich and potential sites for electrophilic attack. Conversely, hydrogen atoms and some carbon atoms often have positive charges. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack. For thiourea derivatives, the MEP map often shows negative potential around the sulfur and oxygen atoms and positive potential around the N-H protons. researchgate.netdntb.gov.ua

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In thiourea derivatives, NBO analysis often reveals significant hyperconjugative interactions. conicet.gov.ar For example, the delocalization of lone pair electrons from nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., n(N) -> π*(C=S)) contributes to the stability of the molecule and indicates the presence of intramolecular charge transfer. tandfonline.com This analysis also provides information about the hybridization of atomic orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=S) | 25.5 |

| LP(1) O | σ(C-N) | 15.2 |

| π(C=C) | π*(C=C) | 18.9 |

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density.

This analysis provides a graphical representation of the interaction regions within a molecule. Low-density, low-RDG spikes indicate weak interactions. The sign of the second eigenvalue helps to distinguish between attractive (hydrogen bonds, blue/green) and repulsive (steric clashes, red) interactions. In thiourea derivatives, RDG analysis can reveal intramolecular hydrogen bonds, such as between the N-H group and the sulfur or oxygen atoms, which play a crucial role in determining the molecule's conformation and stability.

Molecular Modeling and Simulation Studies

While detailed molecular modeling and simulation studies specifically for this compound were not found in the provided search results, these techniques are commonly applied to similar compounds to understand their dynamic behavior and interactions with biological systems. Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes of the molecule over time and its binding affinity to protein targets. These simulations provide insights that are complementary to the static picture offered by quantum chemical calculations.

Molecular Docking for Ligand-Biological Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

In a broader context, various thiourea derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of enzymes like urease and α-glucosidase. For example, a study on a series of chiral thioureas highlighted their potential as enzyme inhibitors. nih.gov Another study focused on triazinoindole-based thiourea hybrids as α-glucosidase inhibitors, using molecular docking to confirm binding interactions. biointerfaceresearch.com

Considering the structural features of this compound, the thiourea core provides hydrogen bond donor and acceptor sites, which are crucial for binding to the active sites of enzymes. The 3-chloro and 4-methoxy substitutions on the phenyl ring are expected to modulate the electronic properties and steric interactions of the molecule, thereby influencing its binding specificity and affinity. For example, the methoxy (B1213986) group could engage in hydrogen bonding, while the chloro group might form halogen bonds or hydrophobic interactions within a protein's binding pocket.

A review of docking studies on various thiourea derivatives suggests that they can effectively target enzymes implicated in a range of diseases. For example, some thiourea derivatives have been investigated as potential inhibitors of DNA gyrase, a key bacterial enzyme. researchgate.net Other research has explored their role as anticancer agents by targeting proteins like Sirtuin-1. researchgate.net These studies consistently show that the nature and position of substituents on the phenyl ring are critical determinants of the binding mode and inhibitory potential.

In Silico Pharmacological Prediction and Target Identification

In silico pharmacological prediction involves the use of computational models to forecast the pharmacokinetic and pharmacodynamic properties of a compound. This includes predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as identifying its likely biological targets.

For this compound, while specific in silico predictions are not published, the "drug-likeness" and pharmacokinetic properties of similar compounds have been assessed. nih.govtubitak.gov.tr These studies often utilize online tools like SwissADME to predict molecular properties. nih.gov For a series of chiral thioureas, in silico ADME prediction was a key component of the research to evaluate their potential as drug candidates. nih.gov

Based on the general characteristics of thiourea derivatives, it is plausible that this compound would be investigated for a range of biological activities. Thioureas are known to possess diverse pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net In silico target prediction for new compounds often involves screening them against databases of known biological targets. For instance, research on N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which have a related structural alert, included in silico structure-based pharmacological prediction in the initial stages of research. mdpi.com

The predicted targets for a molecule like this compound would likely include enzymes that are sensitive to inhibition by compounds containing both sulfur and nitrogen. The specific substitution pattern—a chlorine atom at position 3 and a methoxy group at position 4 of the phenyl ring—would refine these predictions. For example, studies on other chlorinated and methoxylated phenyl-containing compounds have shown interactions with a variety of receptors and enzymes. The combination of these substituents in this compound suggests a potential for a unique pharmacological profile that warrants further investigation through dedicated in silico and subsequent in vitro studies.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Methoxyphenyl Thiourea Derivatives

Impact of Substituent Electronic Properties: Electron-Donating versus Electron-Withdrawing Groups on Biological Activity

The electronic nature of substituents on the aromatic rings of (3-Chloro-4-methoxyphenyl)thiourea derivatives plays a crucial role in modulating their biological activity. The interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the molecule's polarity, acidity of the N-H protons, and its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. biointerfaceresearch.com

The parent scaffold, this compound, possesses a chlorine atom, which is an electron-withdrawing group, and a methoxy (B1213986) group, which is an electron-donating group, on one of its phenyl rings. This specific substitution pattern creates a unique electronic environment that influences its baseline activity.

Electron-Withdrawing Groups (EWGs): Research on various thiourea (B124793) derivatives has consistently demonstrated that the introduction of strong EWGs, such as nitro groups (-NO2), trifluoromethyl groups (-CF3), and additional halogens (e.g., fluorine, chlorine), often enhances biological activities like antimicrobial and anticancer effects. biointerfaceresearch.comjst.go.jp For instance, the presence of a 3-chloro-4-fluorophenyl moiety in certain thiourea derivatives has been associated with potent antibacterial activity. jst.go.jp The increased acidity of the thiourea N-H protons by EWGs can facilitate stronger hydrogen bonding with acceptor sites on target proteins or enzymes. biointerfaceresearch.com

Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) groups, can also positively influence biological activity, although their effects can be context-dependent. The methoxy group in the 4-position of the phenyl ring in the parent compound can enhance the electron density of the ring system and may contribute to favorable interactions with specific biological targets. mdpi.com In some cases, EDGs can improve the pharmacokinetic properties of a compound, such as its metabolic stability and oral bioavailability.

The following table illustrates the general impact of electronic properties of substituents on the biological activity of thiourea derivatives, based on findings from various studies.

| Substituent Type | Example | General Impact on Biological Activity | Potential Mechanism of Action |

| Electron-Withdrawing | -Cl, -F, -NO2, -CF3 | Often enhances antimicrobial and anticancer activity. biointerfaceresearch.comjst.go.jp | Increases acidity of N-H protons, leading to stronger hydrogen bonding with biological targets. biointerfaceresearch.com |

| Electron-Donating | -OCH3, -CH3 | Can enhance activity, potentially by improving pharmacokinetic properties or through specific electronic interactions with the target. mdpi.com | Increases electron density in the aromatic ring, potentially influencing binding affinity. |

Influence of Steric and Conformational Aspects on Biological Potency and Selectivity

Beyond electronic effects, the size, shape, and conformational flexibility of this compound derivatives are critical determinants of their biological potency and selectivity. Steric hindrance, introduced by bulky substituents, can either enhance or diminish activity depending on the topology of the target's binding site.

The spatial arrangement of the 3-chloro and 4-methoxy substituents on the phenyl ring dictates a specific conformational preference that influences how the molecule fits into a biological receptor. Modification of these substituents or the introduction of new groups can alter this conformation and, consequently, the biological response. For example, replacing a smaller group with a larger one might prevent the molecule from accessing a deep binding pocket, thereby reducing its potency. Conversely, a bulkier group could lead to a more favorable and selective interaction if the target possesses a corresponding spacious hydrophobic pocket.

The flexibility of the thiourea linker also plays a role. While the core thiourea unit is relatively rigid, the rotational freedom of the attached phenyl rings allows the molecule to adopt various conformations. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is often a prerequisite for high potency.

The table below summarizes the general influence of steric and conformational factors on the biological activity of thiourea derivatives.

| Structural Feature | Modification | Potential Impact on Biological Activity | Rationale |

| Substituent Size | Introduction of bulky groups | Can increase or decrease potency and selectivity. | A larger group may enhance binding through increased van der Waals interactions if it fits the target's binding pocket, but can also cause steric clashes that prevent binding. |

| Conformational Rigidity | Introduction of rigid linkers or ring systems | May increase potency and selectivity. | A more rigid molecule has a lower entropic penalty upon binding, which can lead to a higher binding affinity. It may also favor a specific active conformation. |

| Positional Isomerism | Shifting the position of substituents (e.g., from para to meta) | Can significantly alter activity. | The change in the relative positions of functional groups can affect intramolecular hydrogen bonding and the overall shape of the molecule, influencing its interaction with the target. |

Role of Linker Modifications and Heterocyclic Scaffolds on Pharmacological Profiles

The thiourea moiety in this compound can be considered a central linker connecting two substituted phenyl rings. Modifications to this linker or the replacement of one or both phenyl rings with heterocyclic scaffolds can have a profound impact on the pharmacological profile of the resulting derivatives.

Linker Modifications: Altering the length, rigidity, or chemical nature of the linker can fine-tune the distance and orientation between the two terminal aromatic systems, which is often crucial for optimal interaction with a biological target. While the thiourea linker itself is a key pharmacophore, its replacement with other functionalities can lead to new classes of compounds with different biological activities.

Incorporation of Heterocyclic Scaffolds: A widely explored strategy in medicinal chemistry is the incorporation of heterocyclic rings to enhance biological activity, improve physicochemical properties, and modulate selectivity. chemicaljournal.inresearchgate.netbohrium.com Replacing the phenyl rings of this compound with heterocycles such as thiazole (B1198619), benzothiazole (B30560), triazole, or pyridine (B92270) can introduce additional sites for hydrogen bonding, alter the electronic distribution, and improve solubility. chemicaljournal.inbohrium.comnih.gov For instance, thiourea derivatives containing a thiazole ring have been shown to possess significant antimicrobial activity. jst.go.jp Similarly, the benzothiazole scaffold is a common feature in many biologically active compounds. nih.gov

The following table provides examples of how linker modifications and the introduction of heterocyclic scaffolds can influence the pharmacological profiles of thiourea derivatives.

| Modification | Example | Impact on Pharmacological Profile |

| Linker Modification | Introducing an ethylenediamine (B42938) linker between the thiourea and a benzimidazole (B57391) ring. analis.com.my | Can enhance anticancer activity by altering the spacing and flexibility. analis.com.my |

| Heterocyclic Scaffold | Replacing a phenyl ring with a thiazole moiety. jst.go.jp | Often leads to enhanced antimicrobial activity. jst.go.jp |

| Heterocyclic Scaffold | Incorporating a benzothiazole nucleus. nih.gov | Can confer a broad range of biological activities, including antimicrobial and anticancer effects. nih.gov |

| Heterocyclic Scaffold | Introducing a 1,2,4-triazole (B32235) ring. nih.gov | Can result in compounds with antifungal, larvicidal, and anti-inflammatory potential. nih.gov |

Comparative Analysis with Related Thiourea and Urea (B33335) Analogues for Activity Differentiation

To better understand the unique contribution of the thiourea group in this compound to its biological activity, a comparative analysis with its corresponding urea analogue is insightful. Urea and thiourea derivatives are often considered isosteres, but the replacement of the sulfur atom in thiourea with an oxygen atom in urea can lead to significant differences in their physicochemical properties and biological activities. chemicaljournal.in

Generally, the thiourea moiety is more lipophilic and has a greater polarizability than the urea moiety. The N-H protons in thioureas are also more acidic. These differences can affect the compound's ability to cross cell membranes and its binding affinity to biological targets. In numerous studies, thiourea derivatives have been found to be more potent than their corresponding urea analogues in various biological assays, including antimicrobial, anticancer, and larvicidal tests. biointerfaceresearch.comnih.gov For example, a comparative study on 1,2,4-triazole derivatives showed that thioureas were significantly more potent as larvicides than their urea counterparts. nih.gov

However, this is not a universal rule, and in some cases, urea derivatives may exhibit superior activity or a more favorable safety profile. researchgate.net The choice between a thiourea and a urea scaffold is therefore a critical decision in the drug design process, guided by the specific biological target and desired pharmacological effect.

The table below provides a comparative overview of thiourea and urea analogues based on general findings.

| Feature | Thiourea Derivatives | Urea Derivatives | Implications for Biological Activity |

| Key Atom | Sulfur (S) | Oxygen (O) | Differences in electronegativity, size, and polarizability affect electronic and steric properties. |

| Lipophilicity | Generally more lipophilic. | Generally less lipophilic. | Can influence membrane permeability and bioavailability. |

| N-H Acidity | More acidic. | Less acidic. | Affects the strength of hydrogen bonding with biological targets. biointerfaceresearch.com |

| Biological Potency | Often more potent in antimicrobial, anticancer, and larvicidal assays. biointerfaceresearch.comnih.gov | Potency varies; can be more or less active than thiourea analogues depending on the context. researchgate.net | The thiourea moiety may have more favorable interactions with certain biological targets. |

Advanced Research Applications and Future Directions for 3 Chloro 4 Methoxyphenyl Thiourea

Potential as a Privileged Scaffold in Rational Drug Design and Development

The thiourea (B124793) moiety is a valuable building block in the design of new drug candidates with a wide spectrum of therapeutic applications. biointerfaceresearch.com Its ability to form stable hydrogen bonds with biological targets like proteins and enzymes is a primary driver of its pharmacological activity. acs.org The structural framework of (3-Chloro-4-methoxyphenyl)thiourea, featuring both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group on the phenyl ring, allows for nuanced interactions with biological receptors.

Numerous studies have shown that the antitumor activity of thiourea derivatives stems from their capacity to target multiple pathways involved in cancer development. biointerfaceresearch.com The specific substitutions on the phenyl ring play a critical role in modulating this activity. Introducing electron-withdrawing groups, such as the chloro group in the target compound, can increase the acidity of the NH protons, enhancing their hydrogen-bonding ability and thereby boosting biological efficacy. biointerfaceresearch.com For example, research has demonstrated that thiourea derivatives containing electron-withdrawing substituents exhibit potent cytotoxicity against various cancer cell lines. analis.com.my In one study, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly promising cytotoxic agent against colon and leukemia cell lines. biointerfaceresearch.com

Conversely, the presence of an electron-donating methoxy group, as seen in this compound, is also prevalent in potent bioactive molecules. A study on thiourea-azetidine hybrids found that a compound featuring a methoxy group on the phenyl ring was the most potent member against several cancer cell lines, including prostate, brain, skin, and kidney cancer lines. analis.com.my This suggests that the combination of electron-withdrawing and electron-donating groups in a single scaffold, as in this compound, could lead to compounds with unique and potent biological activities. Further highlighting the interest in this substitution pattern, a related compound, N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea, has been synthesized and characterized, indicating ongoing research into the potential of this specific chemical motif. eurjchem.com

Development of Advanced Materials and Functional Molecules Based on Thiourea Scaffolds

The unique chemical structure of the thiourea functional group makes it a valuable component in the development of advanced materials and functional molecules. The presence of both sulfur and nitrogen atoms allows for effective coordination with a wide range of metal centers, leading to the formation of stable metal complexes. mdpi.comresearchgate.net These complexes have applications in various fields, including nanotechnology and catalysis. researchgate.net

The hydrogen-bonding capabilities of the thiourea scaffold are also crucial for constructing supramolecular assemblies and functional polymers. The ability of the N-H protons to act as hydrogen-bond donors and the sulfur atom to act as an acceptor enables the formation of well-defined, one-dimensional chains and other complex architectures in the solid state. eurjchem.com These properties are essential for designing materials with specific optical, electronic, or recognition properties.

While specific research into the use of this compound for advanced materials is not widely documented, its potential can be inferred from the general properties of the thiourea class. The presence of the chloro and methoxy substituents would influence its solubility, crystallinity, and electronic properties, which could be exploited in the design of new materials. For instance, the specific substitution pattern could affect the self-assembly behavior of the molecule or the properties of its metal complexes, opening avenues for creating novel functional materials for sensors, catalysts, or optical devices.

Chemo-sensing and Analytical Applications of Thiourea Derivatives

Thiourea derivatives have emerged as highly effective chemosensors for detecting various environmental pollutants, including anions and cations. researchgate.nettandfonline.com The sensing mechanism relies on the ability of the thiourea moiety to interact with analytes through hydrogen bonding or coordination, leading to a measurable optical response, such as a change in color (colorimetric) or fluorescence. tandfonline.com

The two N-H groups in the thiourea scaffold are excellent hydrogen-bond donors, making them particularly suitable for recognizing and binding anions like cyanide (CN⁻), acetate (B1210297) (AcO⁻), and fluoride (B91410) (F⁻). tandfonline.com This interaction can trigger a change in the electronic properties of the sensor molecule, resulting in a visible signal. The this compound compound possesses these essential N-H groups. The electronic nature of the substituents on the phenyl ring can further modulate the acidity of these protons and, therefore, the sensitivity and selectivity of the sensor. The electron-withdrawing 3-chloro group would be expected to enhance the hydrogen-bonding strength, potentially increasing its sensitivity.

In addition to anion sensing, the sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions, making them useful for cation detection. nih.gov Thiourea-based fluorescent chemosensors have been developed for detecting metal ions like Zn²⁺, Cd²⁺, and Hg²⁺ in aqueous solutions and even within living cells. acs.org The binding of a metal ion to the sensor can alter its fluorescence properties ("turn-on" or "turn-off" response), allowing for quantitative detection. tandfonline.com The specific structure of this compound, with its defined electronic and steric properties, makes it a promising candidate for the development of new, selective chemosensors for analytical and environmental monitoring.

Sustainable Synthesis and Green Chemistry Approaches for Thiourea Compounds

The increasing emphasis on environmental protection has driven the development of sustainable and green chemistry approaches for synthesizing chemical compounds. Traditional methods for synthesizing thioureas often involve toxic reagents like isothiocyanates or hazardous solvents. organic-chemistry.org In contrast, modern green methods aim to improve efficiency while minimizing environmental impact.

Several eco-friendly protocols have been developed for the synthesis of thiourea derivatives, which would be applicable to the production of this compound. These methods include:

Synthesis in Aqueous Media: One approach involves the simple condensation of amines with carbon disulfide in water, avoiding the use of toxic organic solvents. organic-chemistry.org Another method describes the synthesis of symmetrical thioureas from aromatic primary amines and carbon disulfide in water, using sunlight as a catalyst. nih.gov

Deep Eutectic Solvents (DES): An efficient process has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and tin(II) chloride, which acts as both a green catalyst and the reaction medium. This method offers high yields and the ability to recover and reuse the solvent. researchgate.net

Solvent-Free and Catalyst-Free Conditions: Researchers have developed expeditious green syntheses of thiourea derivatives under solvent-free and catalyst-free conditions, which offer advantages such as ease of work-up, short reaction times, and high purity of the final products. researchgate.net

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound or microwave irradiation can significantly accelerate reaction rates, often in solventless systems or green solvents, providing rapid and efficient access to thiourea derivatives. nih.gov

These sustainable methods provide efficient, safe, and environmentally benign pathways for the synthesis of this compound and related compounds, facilitating further research into their applications.

Exploration of Emerging Biological Targets and Novel Therapeutic Areas

The thiourea scaffold is a versatile platform for discovering agents against a wide array of biological targets. mdpi.comresearchgate.net The specific structural features of this compound make it a candidate for exploration in several emerging therapeutic areas.

Anticancer Agents: Thiourea derivatives are being investigated as inhibitors of numerous cancer-related targets. Molecular docking studies have shown that they can bind to key proteins like VEGFR-2, HER2, and K-Ras. biointerfaceresearch.com The combination of chloro and methoxy substituents is found in many potent anticancer compounds, suggesting that this compound could be a promising lead for developing new chemotherapeutics. analis.com.mybiointerfaceresearch.com

Antimicrobial Agents: The rise of drug-resistant bacteria necessitates the discovery of novel antibacterial compounds. Thiourea derivatives have shown activity against enzymes involved in bacterial cell wall synthesis, such as PBP2a in MRSA, and enzymes in the mycolic acid pathway of Mycobacterium tuberculosis. fip.org The 2-aminothiazole (B372263) scaffold, which contains a thiourea system within its ring, is a privileged structure in many antibacterial drugs. jst.go.jp

Antiviral Agents: A novel class of thiourea compounds has been discovered that inhibits herpes simplex virus type 1 (HSV-1) by preventing the cleavage and packaging of viral DNA. Resistance to these compounds was mapped to the viral UL6 gene, identifying a new target for antiviral therapy. nih.gov

Antiparasitic Agents: Thiourea derivatives have emerged as promising candidates for developing new treatments for neglected tropical diseases caused by trypanosomatids (TriTryp diseases), including Chagas disease and leishmaniasis. researchgate.net

Urease Inhibitors: Bacterial ureases are important virulence factors in several pathogenic bacteria. Thiourea-based scaffolds have been explored for the construction of potent urease inhibitors, which could help combat infections by ureolytic bacteria. acs.org

The diverse biological activities reported for the thiourea class strongly support the continued investigation of this compound against these and other emerging biological targets.

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Cl with F or adjusting methoxy positions). Test analogs in biological assays (e.g., MIC, IC₅₀) and correlate activity with computed descriptors (logP, polar surface area). Use CoMFA or QSAR models to predict optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.